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Abstract
Epithelial cadherin (E-cadherin), a cornerstone of intercellular adhesion in epithelial tissues, is

a transmembrane glycoprotein that plays a pivotal role in tissue morphogenesis, homeostasis,

and tumor suppression. Its function is intricately linked to its complex molecular structure,

which facilitates dynamic cell-cell recognition and signaling. This technical guide provides a

comprehensive overview of the structure of E-cadherin, intended for researchers, scientists,

and drug development professionals. We delve into the architecture of its domains, quantify its

biophysical properties, detail experimental methodologies for its study, and illustrate its

engagement in critical signaling pathways.

Introduction
E-cadherin, encoded by the CDH1 gene, is a classical type I cadherin that mediates calcium-

dependent, homophilic cell-cell adhesion.[1][2] Its structural integrity and function are

paramount for the formation and maintenance of adherens junctions, which are critical for

epithelial cell polarity and tissue architecture.[2][3] Dysregulation of E-cadherin expression or

function is a hallmark of epithelial-to-mesenchymal transition (EMT), a key process in cancer

progression and metastasis.[1] A thorough understanding of E-cadherin's structure is therefore

fundamental to deciphering its physiological roles and pathological implications.

The Structural Domains of E-cadherin

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1673164?utm_src=pdf-interest
https://www.abcam.cn/technical-resources/target-tips/e-cadherin-cdh1-2
https://www.pnas.org/doi/10.1073/pnas.1314303110
https://www.pnas.org/doi/10.1073/pnas.1314303110
https://pmc.ncbi.nlm.nih.gov/articles/PMC2253198/
https://www.abcam.cn/technical-resources/target-tips/e-cadherin-cdh1-2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The mature human E-cadherin protein is a single-pass transmembrane protein of

approximately 120 kDa.[1][4] It is synthesized as a precursor of about 135 kDa, which

undergoes proteolytic cleavage to its mature form.[4][5] The protein is organized into three

principal regions: an extracellular domain, a transmembrane domain, and a cytoplasmic

domain.

Extracellular Domain
The extracellular domain (ECD) is responsible for the homophilic binding that mediates cell-cell

adhesion. It is composed of five tandemly repeated domains, termed extracellular cadherin

(EC) domains 1 through 5 (EC1-EC5).[3][6] Each EC domain consists of approximately 110

amino acids and adopts an immunoglobulin-like fold.[3][6] Calcium ions bind to the linker

regions between adjacent EC domains, imparting a rigid, curved conformation to the entire

ECD, which is essential for its adhesive function.[7]

Transmembrane Domain
A single alpha-helical transmembrane domain anchors E-cadherin within the cell membrane.

This domain is crucial for positioning the extracellular and intracellular domains correctly with

respect to the plasma membrane.

Cytoplasmic Domain
The cytoplasmic domain, approximately 150 amino acids in length, is highly conserved and is

critical for linking E-cadherin to the actin cytoskeleton via a complex of proteins known as

catenins.[6][8] This region is intrinsically unstructured in the absence of its binding partners.[6]

It contains a juxtamembrane region that binds to p120-catenin (p120ctn) and a C-terminal

region that binds to β-catenin.[6][8] The interaction with β-catenin is essential for the formation

of the cadherin-catenin complex, which subsequently binds to α-catenin to connect to the actin

filament network.[9]

Quantitative Data on E-cadherin Structure
This section summarizes key quantitative data related to the structure and interactions of

human E-cadherin.
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Parameter Value Reference(s)

Full-Length Protein (precursor) 882 amino acids [10][11]

Molecular Weight (precursor) ~135 kDa [4][5]

Molecular Weight (mature) ~120 kDa [1][4]

Molecular Weight (soluble, sE-

cad)
~80 kDa [1]

Extracellular Domain (ECD) Residues 1-553 (approx.) [3]

EC1 Domain ~110 amino acids [3][6]

EC2 Domain ~110 amino acids [3][6]

EC3 Domain ~110 amino acids [3][6]

EC4 Domain ~110 amino acids [3][6]

EC5 Domain ~110 amino acids [3][6]

Transmembrane Domain Residues 554-580 (approx.) [12]

Cytoplasmic Domain ~150 amino acids [6]

Table 1: Physical Properties of Human E-cadherin. This table provides a summary of the

number of amino acids and molecular weights for the full-length precursor, mature form, and a

major soluble fragment of human E-cadherin, along with the approximate sizes of its principal

domains.
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Interaction
Dissociation

Constant (Kd)
Method Reference(s)

trans-Dimer (strand-

swapped)
82 ± 13 µM NMR [2]

trans-Dimer (X-dimer

intermediate)

31 ± 6 s⁻¹

(dissociation rate)
FRET [13]

cis-Dimer

2.2 ± 0.4 s⁻¹

(dissociation rate, with

trans interaction)

FRET [13]

cis-Dimer

4.8 ± 0.6 s⁻¹

(dissociation rate,

without trans

interaction)

FRET [13]

Table 2: Dissociation Constants of E-cadherin Interactions. This table presents the reported

dissociation constants and rates for the homophilic trans and cis interactions of E-cadherin, as

determined by various biophysical methods.

E-cadherin Homophilic Interactions: cis and trans
Dimers
E-cadherin molecules interact with each other in two distinct modes: cis and trans.

trans-Interaction: This occurs between E-cadherin molecules on opposing cells, forming the

adhesive bond that holds the cells together. The primary mechanism for this interaction is a

"strand-swapping" mechanism, where the N-terminal β-strand of the EC1 domain of one

molecule inserts into a hydrophobic pocket on the EC1 domain of a partner molecule.[7] An

intermediate in this process is the "X-dimer," a weaker, transient interaction.[13]

cis-Interaction: This occurs between E-cadherin molecules on the same cell surface, leading

to the formation of lateral clusters. This clustering is thought to be a prerequisite for strong

trans-adhesion and involves interactions between the EC1 and EC2 domains of adjacent

molecules.[14]
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Recent studies have shown that cis and trans interactions are mutually cooperative, meaning

the formation of one type of interaction strengthens the other.[13]

Experimental Protocols for Studying E-cadherin
Structure
X-ray Crystallography
X-ray crystallography has been instrumental in determining the high-resolution structures of E-

cadherin's extracellular domains.

Methodology:

Protein Expression and Purification: The extracellular domain of human E-cadherin (e.g.,

EC1-EC2 or EC1-EC5 fragments) is typically expressed in a suitable system, such as E. coli

or HEK293 cells.[7][15] The protein is then purified to homogeneity using affinity and size-

exclusion chromatography.[7]

Crystallization: Purified E-cadherin is concentrated and subjected to crystallization screening

using the vapor diffusion method. A typical crystallization condition involves mixing the

protein solution with a precipitant solution (e.g., 10% PEG 8K, 0.2M CaCl₂, 0.1M HEPES pH

7.5).[7]

Data Collection and Structure Determination: Crystals are cryo-protected and exposed to a

high-intensity X-ray beam.[7] The resulting diffraction data are collected and processed to

determine the electron density map, from which the atomic model of the protein is built and

refined.

Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has emerged as a powerful technique to visualize the structure of full-length E-

cadherin and its complexes in a near-native state.

Methodology:

Sample Preparation: Full-length E-cadherin, often in complex with catenins, is reconstituted

into nanodiscs to maintain its transmembrane and cytoplasmic domains in a lipid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7958404/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2094043/
https://www.embopress.org/doi/10.1038/sj.emboj.7600192
https://pmc.ncbi.nlm.nih.gov/articles/PMC2094043/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2094043/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2094043/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


environment.[16]

Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin

film, and rapidly plunged into liquid ethane to vitrify the sample in amorphous ice.[16][17]

Data Acquisition and Image Processing: The vitrified grids are imaged in a transmission

electron microscope under cryogenic conditions. A large dataset of particle images is

collected and processed using single-particle analysis software to generate a 3D

reconstruction of the protein.[16]

Co-Immunoprecipitation (Co-IP)
Co-IP is used to study the interactions of E-cadherin with its binding partners, such as catenins.

Methodology:

Cell Lysis: Cells expressing the proteins of interest are lysed in a non-denaturing buffer to

preserve protein-protein interactions.

Immunoprecipitation: The cell lysate is incubated with an antibody specific to E-cadherin.

This antibody-protein complex is then captured using protein A/G-conjugated beads.

Washing and Elution: The beads are washed to remove non-specific binding proteins. The

bound proteins are then eluted from the beads.

Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting

using antibodies against the suspected interacting proteins (e.g., β-catenin, p120ctn).[9]

E-cadherin in Signaling Pathways
Beyond its structural role in cell adhesion, E-cadherin is a critical regulator of intracellular

signaling pathways that control cell proliferation, differentiation, and survival.

Wnt/β-catenin Signaling Pathway
E-cadherin plays a crucial role in regulating the Wnt/β-catenin signaling pathway by

sequestering β-catenin at the cell membrane.[18][19] In the absence of Wnt signaling,

cytoplasmic β-catenin is targeted for degradation. When E-cadherin is present and functional, it
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binds to β-catenin, preventing its translocation to the nucleus where it would otherwise act as a

transcriptional co-activator for TCF/LEF transcription factors, promoting cell proliferation.[18]

[20] Loss of E-cadherin leads to an increase in the cytoplasmic pool of β-catenin, which can

then enter the nucleus and activate Wnt target genes.[18]
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Figure 1: E-cadherin's role in the Wnt/β-catenin signaling pathway.

Hippo Signaling Pathway
E-cadherin-mediated cell-cell contact is a key upstream regulator of the Hippo signaling

pathway, which controls organ size and cell proliferation.[21][22] When cells are at a high

density and E-cadherin is engaged, the Hippo pathway is activated.[22] This leads to the

phosphorylation and cytoplasmic retention of the transcriptional co-activator YAP (Yes-

associated protein), preventing it from entering the nucleus and promoting the expression of

genes that drive cell proliferation.[23] Loss of E-cadherin-mediated adhesion can lead to the
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inactivation of the Hippo pathway, allowing YAP to translocate to the nucleus and promote cell

growth.[23]
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Figure 2: E-cadherin as an upstream regulator of the Hippo signaling pathway.
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Conclusion
The structure of E-cadherin is a masterpiece of molecular engineering, enabling it to perform its

dual roles in cell adhesion and intracellular signaling with remarkable precision. Its multi-

domain architecture, calcium-dependent rigidity, and intricate network of interactions with

cytoplasmic proteins underscore its importance in maintaining epithelial tissue integrity. A

detailed understanding of E-cadherin's structure is not only crucial for fundamental cell biology

but also provides a rational basis for the development of novel therapeutic strategies targeting

diseases associated with its dysfunction, most notably cancer. Future research will undoubtedly

continue to unravel the complexities of E-cadherin's structure and its dynamic regulation in

health and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7958404/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7958404/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4568248/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4568248/
https://www.embopress.org/doi/10.1038/sj.emboj.7600192
https://www.biorxiv.org/content/10.1101/2022.03.21.484361v1.full-text
https://pmc.ncbi.nlm.nih.gov/articles/PMC11058511/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11058511/
https://www.researchgate.net/figure/Signaling-pathways-and-cross-talk-regulated-by-E-cadherin-E-cad-b-catenin-Wnt-pathway_fig2_338079699
https://www.biorxiv.org/content/10.1101/2021.07.22.453344v1.full-text
https://navinci.se/applications/assay-database/e-cadherin-and-beta-catenin-interactions/
https://www.semanticscholar.org/paper/E-cadherin-mediates-contact-inhibition-of-through-Kim-Koh/dedc71603ca2b259e797bc73ac14a60626046845/figure/5
https://www.semanticscholar.org/paper/E-cadherin-mediates-contact-inhibition-of-through-Kim-Koh/dedc71603ca2b259e797bc73ac14a60626046845/figure/5
https://www.researchgate.net/figure/Hippo-signaling-pathway-Schematic-diagram-for-the-core-components-and-signal_fig1_265054988
https://www.researchgate.net/figure/A-model-for-an-E-cadherin-mediated-Hippo-signaling-pathway-Homophilic-binding-of_fig4_51468211
https://www.benchchem.com/product/b1673164#what-is-the-structure-of-e-cadherin
https://www.benchchem.com/product/b1673164#what-is-the-structure-of-e-cadherin
https://www.benchchem.com/product/b1673164#what-is-the-structure-of-e-cadherin
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1673164?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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